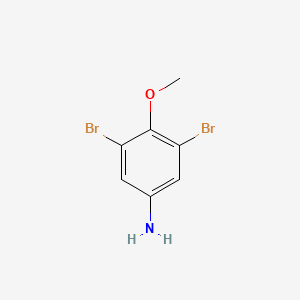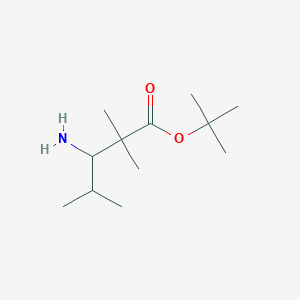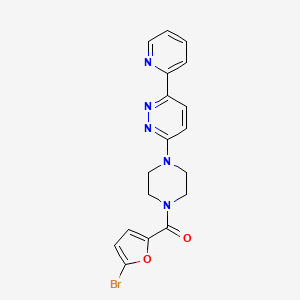
3-(2-Bromo-4-chlorophenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Bromo-4-chlorophenoxy)propanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as BCPP, is a derivative of phenoxy herbicides and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Analytical Chemistry Applications
In the realm of analytical chemistry, the focus has been on developing methods for the detection and quantification of chlorophenoxy acid herbicides, which are structurally related to 3-(2-Bromo-4-chlorophenoxy)propanoic acid. For instance, Rosales-Conrado et al. (2008) have developed a methodology for the multiresidue determination of chlorophenoxy acid herbicides in human urine samples by employing solid-phase extraction and capillary LC–UV detection, showcasing the importance of these compounds in monitoring environmental and health safety standards Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2008.
Environmental Science Applications
The environmental impact and dynamics of chlorophenoxy acids, including derivatives of this compound, have been a significant area of research. Studies have focused on the removal techniques of chlorophenols from aqueous media using innovative methods. Adeyemi et al. (2020) explored the use of hydrophobic deep eutectic solvents for the effective removal of chlorophenols from water, highlighting the environmental risks posed by chlorophenols and the effectiveness of novel removal strategies Adeyemi, Sulaiman, Almazroui, Al-Hammadi, & Alnashef, 2020.
Materials Science Applications
In materials science, the derivatives of this compound have been used to synthesize novel materials with potential applications in various industries. Trejo-Machin et al. (2017) investigated the use of phloretic acid, a compound structurally similar to this compound, for the synthesis of polybenzoxazine, a material with a wide range of applications due to its thermal and thermo-mechanical properties. This study showcases the potential of such compounds in developing new materials that are sustainable and have varied applications Trejo-Machin, Verge, Puchot, & Quintana, 2017.
Synthesis and Reactivity Studies
Research into the synthesis and reactivity of compounds related to this compound provides insights into their potential applications in organic synthesis and chemical production. Studies on compounds like 3-(trichlorogermyl)propanoic acid have shed light on the unusual properties and reactivity patterns of these compounds, offering pathways to synthesize novel chemicals with specific functions Qiang, Xianshun, Qingmin, Tao, & Zhang, 2010.
properties
IUPAC Name |
3-(2-bromo-4-chlorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c10-7-5-6(11)1-2-8(7)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSPEOKXKCJLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578185.png)
![2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2578186.png)





![2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide](/img/structure/B2578199.png)

![ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B2578203.png)

![4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide](/img/structure/B2578205.png)